4-Chlorofuro[3,2-c]pyridine-2-carbonitrile
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Overview
Description
4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN2O. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom at the 4-position and a nitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chlorofuro[3,2-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines for substitution reactions. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used for oxidation and reduction reactions, respectively. Cyclization reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound .
Scientific Research Applications
4-Chlorofuro[3,2-c]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a component in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine-2-carbonitrile: This compound is similar in structure but lacks the fused furan ring, making it less complex.
6-Chloropyridine-2-carbonitrile: Another isomer with the chlorine atom at the 6-position instead of the 4-position, leading to different chemical properties.
Uniqueness
4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-8-6-3-5(4-10)12-7(6)1-2-11-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTFRFXJJQQBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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